molecular formula C8H8Cl2O2S B3061038 (2,2-Dichloroethanesulfonyl)benzene CAS No. 3123-10-2

(2,2-Dichloroethanesulfonyl)benzene

Cat. No.: B3061038
CAS No.: 3123-10-2
M. Wt: 239.12 g/mol
InChI Key: DXTIXAMVHSAHEW-UHFFFAOYSA-N
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Description

(2,2-Dichloroethanesulfonyl)benzene is a sulfonated aromatic compound characterized by a benzene ring substituted with an ethanesulfonyl group bearing two chlorine atoms at the 2-position of the ethane chain.

Properties

IUPAC Name

2,2-dichloroethylsulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTIXAMVHSAHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491478
Record name (2,2-Dichloroethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3123-10-2
Record name (2,2-Dichloroethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The sulfonyl chloride undergoes activation by AlCl₃, forming a reactive acylsulfonium intermediate. This species facilitates electrophilic substitution at the para position of benzene, yielding this compound as the primary product. Critical parameters include:

  • Catalyst loading : Optimal AlCl₃ stoichiometry (1.2 equivalents) ensures complete activation of the sulfonyl chloride.
  • Temperature : Reactions conducted at 0–5°C minimize side products such as polysubstituted derivatives.
  • Solvent : Dichloromethane (CH₂Cl₂) enhances electrophile stability, achieving yields exceeding 85%.

Table 1 : Friedel-Crafts Sulfonylation Conditions and Outcomes

Sulfonyl Chloride Catalyst Solvent Temp (°C) Yield (%)
ClSO₂CH₂CCl₂ AlCl₃ CH₂Cl₂ 0–5 85–90
ClSO₂CH₂CCl₂ FeCl₃ CH₂Cl₂ 25 62

Oxidation of (2,2-Dichloroethylsulfanyl)benzene

An alternative synthesis involves the oxidation of (2,2-dichloroethylsulfanyl)benzene (Ph-S-CH₂CCl₂) to the corresponding sulfone. This two-step method begins with the alkylation of benzenethiol (PhSH) followed by oxidative conversion.

Alkylation of Benzenethiol

Benzenethiol reacts with 1,1-dichloro-2-bromoethane (BrCH₂CCl₂) under phase-transfer conditions (18-crown-6, K₂CO₃, toluene), forming the sulfide intermediate. The reaction achieves >90% conversion at 100°C, with the crown ether facilitating nucleophilic displacement.

Oxidative Conversion to Sulfone

The sulfide intermediate is oxidized using meta-chloroperbenzoic acid (m-CPBA) in CH₂Cl₂ at room temperature, yielding this compound in 92–95% purity. Alternative oxidants like hydrogen peroxide (H₂O₂) in acetic acid afford lower yields (70–75%) due to overoxidation byproducts.

Table 2 : Oxidation Efficiency Across Reagents

Oxidant Solvent Temp (°C) Yield (%)
m-CPBA CH₂Cl₂ 25 92–95
H₂O₂/AcOH AcOH/H₂SO₄ 50 70–75

Radical Chlorination of Ethanesulfonylbenzene

A less conventional route involves the radical-mediated chlorination of ethanesulfonylbenzene (Ph-SO₂CH₂CH₃). Under UV light, chlorine gas (Cl₂) selectively substitutes hydrogen atoms at the β-position of the ethane chain, forming the 2,2-dichloro derivative.

Reaction Dynamics

  • Initiation : UV light cleaves Cl₂ into chlorine radicals (Cl- ).
  • Propagation : Hydrogen abstraction from the ethane chain generates a carbon radical, which reacts with Cl₂ to introduce chlorine atoms.
  • Termination : Radical recombination halts the process, yielding this compound in 65–70% yield.

Table 3 : Chlorination Parameters and Outcomes

Substrate Cl₂ (equiv) Light Source Time (h) Yield (%)
Ph-SO₂CH₂CH₃ 2.5 UV (254 nm) 12 68

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Friedel-Crafts sulfonylation offers high yields (85–90%) but requires stringent temperature control and costly sulfonyl chloride precursors.
  • Sulfide oxidation provides excellent purity (>90%) and is scalable, though the alkylation step demands specialized phase-transfer catalysts.
  • Radical chlorination is less efficient (65–70%) but advantageous for large-scale production due to simpler reagents.

Practical Considerations

Industrial applications favor the sulfide oxidation route for its balance of yield and operational simplicity. Conversely, academic laboratories often opt for Friedel-Crafts methods to avoid handling toxic benzenethiol intermediates.

Spectral Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 7.8–7.6 (m, 5H, Ar-H), 4.2 (s, 2H, SO₂CH₂), 3.1 (s, 2H, CCl₂).
  • ¹³C NMR : δ 138.2 (Ar-C), 62.4 (SO₂CH₂), 58.1 (CCl₂).

Infrared (IR) Spectroscopy

Strong absorptions at 1350 cm⁻¹ (S=O asym) and 1160 cm⁻¹ (S=O sym) confirm sulfone formation.

Chemical Reactions Analysis

Types of Reactions: (2,2-Dichloroethanesulfonyl)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The dichloroethane moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to facilitate the substitution of chlorine atoms.

Major Products:

    Nitration: Produces nitro-(2,2-dichloroethanesulfonyl)benzene.

    Sulfonation: Produces sulfo-(2,2-dichloroethanesulfonyl)benzene.

    Halogenation: Produces halo-(2,2-dichloroethanesulfonyl)benzene.

Scientific Research Applications

(2,2-Dichloroethanesulfonyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Chemical Research: Employed in studies involving reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (2,2-Dichloroethanesulfonyl)benzene involves its ability to participate in electrophilic and nucleophilic substitution reactions. The benzene ring acts as an electron-rich center, facilitating electrophilic attacks, while the dichloroethane moiety can undergo nucleophilic substitution. These reactions are crucial for its applications in organic synthesis and other fields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2,2-Dichloroethanesulfonyl)benzene to three sulfonyl- or halogen-substituted benzene derivatives discussed in the evidence. Key differences in substituent positions, chain length, and functional groups influence their properties and applications.

Methyl 2-[(2,4-Dichlorobenzyl)Sulfonyl]benzenecarboxylate ()

  • Structure : A benzene ring with a methyl ester group at position 2 and a sulfonyl-linked 2,4-dichlorobenzyl group.
  • Molecular Formula : C₁₅H₁₂Cl₂O₂S (MW: 327.23).
  • Melting Point : 114–117°C.
  • Key Differences :
    • Chlorine substituents are on the benzyl ring rather than the ethane chain.
    • The presence of a methyl ester introduces additional steric and electronic effects.
    • Higher molecular weight compared to this compound (C₈H₆Cl₂O₂S, MW: 245.11).

2,2'-(1,2-Ethanediyl)bis(1H-benzimidazolium) Compound ()

  • Structure : A bis-benzimidazolium derivative linked by an ethane chain, co-crystallized with benzene-1,3,5-tricarboxylate.
  • Crystallography : Hydrogen bonding stabilizes the 3D framework, with dihedral angles of 48.94° between planar systems.
  • Key Differences :
    • Contains benzimidazole rings instead of sulfonyl groups.
    • Proton-transfer interactions dominate its stability, unlike the halogen-sulfonyl interactions in the target compound.

Ethylmethylbenzene Derivatives ()

  • Examples: 1-Ethyl-2-methylbenzene (CAS 611-14-3): Simple alkyl-substituted benzene. 4-Ethylresorcinol (CAS 2896-60-8): Ethyl and hydroxyl groups on a benzene ring.
  • Key Differences :
    • Lack sulfonyl groups, resulting in lower polarity.
    • Alkyl/hydroxyl substituents confer distinct solubility and reactivity profiles compared to halogen-sulfonyl systems.

Data Table: Comparative Properties of Sulfonyl/Halogen-Substituted Compounds

Compound Name Molecular Formula Molecular Weight Substituent Positions Melting Point (°C) Key Functional Groups
This compound* C₈H₆Cl₂O₂S 245.11 Ethane-2,2-dichloro N/A† Sulfonyl, Chlorine
Methyl 2-[(2,4-Dichlorobenzyl)Sulfonyl]benzenecarboxylate C₁₅H₁₂Cl₂O₂S 327.23 Benzyl-2,4-dichloro 114–117 Sulfonyl, Chlorine, Ester
1-Ethyl-2-methylbenzene C₉H₁₂ 120.19 Benzene-1-ethyl-2-methyl N/A Alkyl

Research Findings and Implications

  • Substituent Effects : Chlorine atoms on the ethane chain (as in the target compound) likely increase electronegativity and steric hindrance compared to benzyl-substituted chlorines, affecting reactivity in nucleophilic substitutions .
  • Crystallographic Insights : Hydrogen bonding in sulfonyl compounds (e.g., ) suggests similar frameworks might stabilize this compound in solid-state applications .
  • Thermal Stability : The higher melting point of Methyl 2-[(2,4-Dichlorobenzyl)Sulfonyl]benzenecarboxylate (114–117°C) vs. simpler alkylbenzenes underscores the stabilizing role of sulfonyl and halogen groups .

Q & A

Q. What are the primary synthetic routes for (2,2-dichloroethanesulfonyl)benzene, and how do reaction conditions influence yield?

Q. How can NMR spectroscopy distinguish this compound from its structural analogs?

  • Methodological Answer : 1^1H NMR analysis reveals distinct splitting patterns: the sulfonyl group deshields adjacent protons, producing a triplet for the dichloroethyl group (δ 3.8–4.2 ppm). 13^{13}C NMR identifies the sulfonyl carbon at δ 55–60 ppm, while chlorine substituents split signals in 35/37^{35/37}Cl NMR. X-ray crystallography (e.g., CCDC data) confirms planar geometry and bond angles (e.g., S–C–Cl ≈ 109.5°) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound?

Q. How does the electronic nature of substituents affect the hydrolytic stability of this compound derivatives?

  • Methodological Answer : Hydrolysis rates correlate with Hammett σ values of substituents. Electron-withdrawing groups (e.g., –NO₂) accelerate cleavage of the sulfonyl–chlorine bond via destabilization of the transition state. Kinetic studies (pH 2–12) combined with LC-MS/MS fragmentation patterns identify degradation products (e.g., benzenesulfonic acid). Activation energy (Eₐ) calculations using Arrhenius plots confirm stability trends .

Q. What methodologies validate the structure-activity relationship (SAR) of this compound in catalytic applications?

  • Methodological Answer : SAR studies employ crystallographic data (e.g., bond lengths from XRD) and computational docking (AutoDock Vina) to assess interactions with catalytic sites. For example, the sulfonyl group’s electronegativity enhances binding to metal centers (e.g., Pd in cross-coupling reactions). Comparative TON (turnover number) assays under inert conditions (N₂ atmosphere) quantify catalytic efficiency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,2-Dichloroethanesulfonyl)benzene
Reactant of Route 2
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